molecular formula C8H7N3OS2 B3139300 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine CAS No. 477711-25-4

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine

Cat. No.: B3139300
CAS No.: 477711-25-4
M. Wt: 225.3 g/mol
InChI Key: NMNHZEWJMTXHOP-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine is a heterocyclic compound that contains both a thiadiazole and a pyridine ring. The presence of these rings makes it a versatile compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s unique structure allows it to interact with biological targets and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-thiol with a pyridine derivative under oxidative conditions. One common method includes the use of hydrogen peroxide as an oxidizing agent to convert the thiol group to a sulfinyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfinyl group can be reduced back to a thiol group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of functionalized pyridine derivatives.

Scientific Research Applications

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine involves its interaction with specific molecular targets such as enzymes and proteins. For example, it can inhibit the activity of heat shock protein 90 (Hsp90), which plays a crucial role in the folding and stability of various oncoproteins . By inhibiting Hsp90, the compound can induce the degradation of these oncoproteins, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine is unique due to the presence of both the thiadiazole and pyridine rings, which confer a combination of properties from both classes of compounds. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse biological activities.

Properties

IUPAC Name

4-methyl-5-pyridin-2-ylsulfinylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS2/c1-6-8(13-11-10-6)14(12)7-4-2-3-5-9-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNHZEWJMTXHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine
Reactant of Route 2
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine
Reactant of Route 3
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine
Reactant of Route 4
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine
Reactant of Route 5
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine
Reactant of Route 6
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine

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